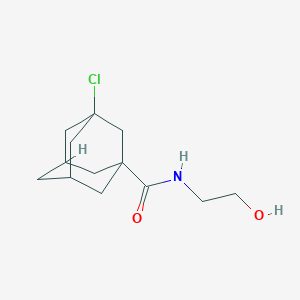
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
Mécanisme D'action
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the release of glutamate. By blocking the activity of this receptor, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide reduces the amount of glutamate released in the brain, which can help to prevent damage to neurons and improve cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the density of NMDA receptors in the brain, which can help to improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in lab experiments is its ability to regulate the activity of glutamate, which can help to prevent damage to neurons and improve cognitive function. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is that it can be difficult to study its effects in vivo due to its low bioavailability and rapid metabolism.
Orientations Futures
There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. One area of research is the development of new derivatives of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide that can have improved bioavailability and efficacy. Another area of research is the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders. Finally, there is a need for further research to understand the long-term effects of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is a medication that has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory. 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects on the brain and has advantages and limitations for lab experiments. There are a number of future directions for research on 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide, including the development of new derivatives and the study of 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide in combination with other drugs.
Méthodes De Synthèse
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide is synthesized by reacting 1-adamantanecarboxylic acid with 2-chloroethanol in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 3-chloro-N-(2-hydroxyethyl)-1-adamantanecarboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c14-13-6-9-3-10(7-13)5-12(4-9,8-13)11(17)15-1-2-16/h9-10,16H,1-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQDBHIAYJQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxyethyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

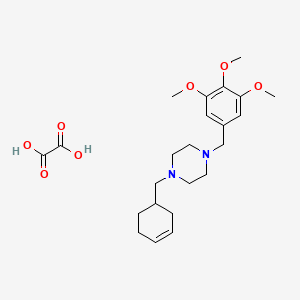
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
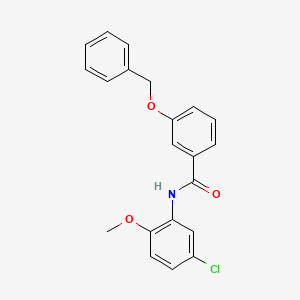

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)
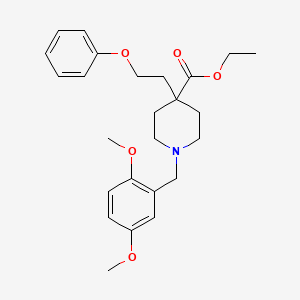


![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
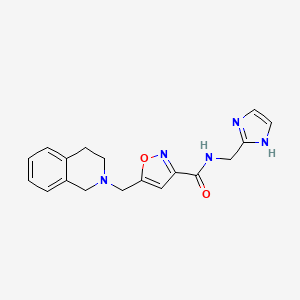

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)